molecular formula C15H8BrClN2O2 B10972251 ({5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile

({5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile

Cat. No.: B10972251
M. Wt: 363.59 g/mol
InChI Key: ZUEZPFMCLXFMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE is a complex organic compound with the molecular formula C15H8BrClN2O2. This compound is characterized by the presence of a furan ring, a bromine atom, a chlorine atom, and a malononitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE typically involves the reaction of 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can target the nitro groups or the furan ring.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H8BrClN2O2

Molecular Weight

363.59 g/mol

IUPAC Name

2-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C15H8BrClN2O2/c16-11-1-4-15(14(17)6-11)20-9-13-3-2-12(21-13)5-10(7-18)8-19/h1-6H,9H2

InChI Key

ZUEZPFMCLXFMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.